2-(6-Aminopyridin-3-YL)acetonitrile
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Overview
Description
2-(6-Aminopyridin-3-yl)acetonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminopyridine moiety attached to an acetonitrile group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-yl)acetonitrile typically involves the reaction of 6-chloronicotinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminopyridine moiety allows for substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of N-alkylated or N-arylated products.
Scientific Research Applications
2-(6-Aminopyridin-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopyridin-3-yl)acetonitrile
- 2-(3-Aminopyridin-2-yl)acetonitrile
- 2-(6-Aminopyridin-2-yl)acetonitrile
Uniqueness
2-(6-Aminopyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
1033203-27-8 |
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Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3H2,(H2,9,10) |
InChI Key |
RPKCKWSXEUQBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC#N)N |
Origin of Product |
United States |
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